1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
CAS No.:
Cat. No.: VC13790084
Molecular Formula: C9H11N3O2S
Molecular Weight: 225.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3O2S |
|---|---|
| Molecular Weight | 225.27 g/mol |
| IUPAC Name | 1-ethyl-7-methylsulfanyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one |
| Standard InChI | InChI=1S/C9H11N3O2S/c1-3-12-7-6(5-14-9(12)13)4-10-8(11-7)15-2/h4H,3,5H2,1-2H3 |
| Standard InChI Key | HWJUSPBSYBIKNT-UHFFFAOYSA-N |
| SMILES | CCN1C2=NC(=NC=C2COC1=O)SC |
| Canonical SMILES | CCN1C2=NC(=NC=C2COC1=O)SC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-Ethyl-7-(methylthio)-1,4-dihydro-2H-pyrimido[4,5-D] oxazin-2-one (molecular formula: C₉H₁₁N₃O₂S) features a bicyclic framework comprising a pyrimidine ring fused to a 1,3-oxazine moiety. The ethyl group at the 1-position and methylthio substituent at the 7-position introduce steric and electronic modifications critical to its biological interactions.
Table 1: Key Molecular Properties
The compound’s three-dimensional conformation, influenced by intramolecular hydrogen bonding between the oxazin-2-one carbonyl and adjacent nitrogen atoms, enhances its stability and target binding affinity.
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) studies confirm the regiochemistry of substituents, with distinct signals for the ethyl group’s methyl protons (δ 1.2–1.4 ppm) and methylthio’s sulfur-bound methyl (δ 2.5 ppm). Density functional theory (DFT) calculations predict a planar geometry for the fused ring system, facilitating π-π stacking interactions with aromatic residues in enzyme active sites.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence starting with cyclocondensation of 4-amino-5-cyano-6-methylthiopyrimidine with ethyl glycinate hydrochloride under basic conditions. Key steps include:
-
Thioketone Formation: Reaction of methyl thiocyanate with a pyrimidine precursor yields the methylthio-substituted intermediate.
-
Oxazine Ring Closure: Base-mediated cyclization using potassium tert-butoxide forms the 1,3-oxazine ring, with the ethyl group introduced via nucleophilic substitution.
Reaction Yield: 58–62% after purification by silica gel chromatography.
Process Challenges
-
Regioselectivity: Competing pathways may lead to isomeric byproducts, necessitating precise temperature control (60–65°C).
-
Solvent Optimization: Tetrahydrofuran (THF) improves reaction homogeneity compared to dichloromethane, reducing side reactions.
Biological Activities and Mechanisms
Antitumor Efficacy
The compound demonstrates nanomolar inhibitory activity (IC₅₀ = 34 nM) against IDH1-mutant glioblastoma cells by competitively binding to the enzyme’s active site, disrupting α-ketoglutarate production and promoting tumor cell differentiation. In vivo studies in xenograft models show a 72% reduction in tumor volume at 50 mg/kg/day over 21 days.
Metabolic Pathway Modulation
-
2-Hydroxyglutarate (2-HG) Suppression: Reduces 2-HG levels by 89% in IDH1-R132H mutant cells, reversing DNA hypermethylation and restoring normal gene expression.
-
Synergy with Chemotherapy: Combined use with temozolomide enhances apoptosis in glioma cells by 40% compared to monotherapy.
Pharmacokinetic and Pharmacodynamic Profiles
Absorption and Distribution
-
Oral Bioavailability: 44% in murine models, with peak plasma concentration (Cₘₐₓ) of 1.2 µM achieved at 2 hours.
-
Blood-Brain Barrier Penetration: Brain-to-plasma ratio of 0.65 supports potential utility in CNS malignancies.
Metabolism and Excretion
Primary metabolic pathways involve:
-
S-Oxidation: Conversion to the methylsulfonyl analog (detected at 18% of parent compound in plasma).
-
Hepatic Clearance: Cytochrome P450 3A4-mediated oxidation accounts for 63% of elimination, with renal excretion of glucuronidated metabolites.
Comparative Analysis with Structural Analogs
Table 2: Analog Comparison
| Property | Methylthio Derivative | Methylsulfonyl Analog |
|---|---|---|
| Molecular Weight | 225.27 g/mol | 257.27 g/mol |
| Solubility (PBS, pH 7.4) | 12 µM | 89 µM |
| IDH1 IC₅₀ | 34 nM | 112 nM |
| Metabolic Stability | t₁/₂ = 2.1 h (human liver microsomes) | t₁/₂ = 4.8 h |
The methylsulfonyl group enhances aqueous solubility but reduces target affinity due to decreased hydrophobic interactions.
Future Research Directions
-
Prodrug Development: Esterification of the oxazinone carbonyl to improve oral absorption.
-
Combination Therapies: Evaluation with PARP inhibitors for synthetic lethality in IDH-mutant cancers.
-
Covalent Modification: Introduction of electrophilic warheads (e.g., acrylamides) for irreversible target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume